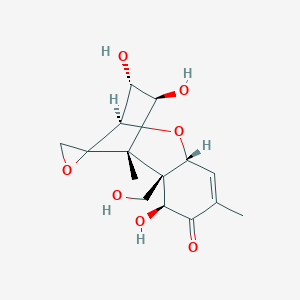

3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one

描述

Significance of Nivalenol as a Type B Trichothecene (B1219388) Mycotoxin in Academic Research

Nivalenol is classified within the Type B trichothecenes, distinguished by a carbonyl group at the C-8 position and a macrocyclic ring system. Its significance in academic research stems from its frequent occurrence and notable biological effects. NIV is a subject of intense study to elucidate its production pathways in Fusarium species, with research highlighting the role of specific genes like TRI13 and TRI7 in determining whether a strain produces NIV or Deoxynivalenol (B1670258) (DON).

Research efforts are also directed at understanding the factors influencing NIV production, such as temperature and water activity, which are critical for predicting contamination levels in crops under varying environmental conditions. Studies have investigated the toxicokinetics and metabolism of NIV in different animal species, providing insights into its absorption, distribution, and elimination. Although research on NIV has been less extensive compared to DON, studies indicate that NIV can exhibit potent toxicity, in some cases demonstrating higher toxicity than DON in specific cellular and animal models. Academic investigations into the cellular mechanisms affected by NIV, particularly in rapidly dividing cells like those in the gastrointestinal tract and immune system, are ongoing to fully characterize its biological impact. The development of sensitive and reliable analytical methods for NIV detection in various matrices remains a key area of research to support monitoring and risk assessment efforts.

Co-occurrence Dynamics of Nivalenol with Other Fusarium Mycotoxins

A critical aspect of Nivalenol research involves studying its co-occurrence with other mycotoxins produced by Fusarium species. It is common to find NIV present alongside other toxins in contaminated samples, most notably Deoxynivalenol (DON). This co-occurrence is a significant area of academic investigation because the combined presence of multiple mycotoxins can lead to complex interactions.

Studies have frequently reported the simultaneous detection of NIV, DON, and Zearalenone (B1683625) (ZEN) in cereal grains and their derived products. ugent.be Other Fusarium toxins that may co-occur with NIV include T-2 toxin, HT-2 toxin, Fusarenone X (an acetylated precursor of NIV), 3-acetyldeoxynivalenol (B190510) (3-ADON), 15-acetyldeoxynivalenol (B30657) (15-ADON), and Deoxynivalenol-3-glucoside (DON-3G). ugent.be

The prevalence and concentration of co-occurring mycotoxins can vary significantly based on factors such as the specific crop, geographical location, and prevailing climatic conditions. Research conducted in various regions has documented the frequency of NIV co-occurrence with other mycotoxins. For instance, a study on wheat from Brazil reported co-occurrence of ZEN, DON, and NIV in a substantial percentage of samples, with varying frequencies between different crop years. Similarly, surveys in Japan have shown the common natural co-occurrence of DON and NIV in domestically produced wheat and barley. While DON is often found at higher concentrations than NIV, studies have also reported instances where NIV levels were greater than DON in certain grains like barley, oats, and maize-based breakfast cereals. The presence of Fusarenone X, an acetylated form of NIV, is also noted in research on NIV contamination. ugent.be

Here is a summary of reported co-occurrence data from selected research:

| Mycotoxins Co-occurring with NIV | Sample Type | Geographic Region | Co-occurrence Frequency | Notes | Source |

| DON, ZEN | Wheat | Brazil | 74% (2009), 12% (2010) | Frequencies varied by year and region. | |

| DON, ZEN | Maize Silage | Flanders, Belgium | 99% NIV, 86% DON, 50% ZEN | NIV was the most prevalent. | |

| DON | Wheat, Barley | Japan | 144 out of 245 samples | Common co-occurrence in domestic cereals. | |

| DON, Deoxynivalenol-3-glucoside | Winter Wheat | Poland | 70% NIV, 83% DON | DON levels generally higher than NIV. | |

| DON, Deoxynivalenol-3-glucoside, Fusarenon-X, 3-ADON, 15-ADON, HT-2, T-2, ZEN | Various Barley Cultivars | Not specified | Most prevalent toxins varied | DON was the most prevalent overall in this study. |

Structure

2D Structure

属性

IUPAC Name |

3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860301 | |

| Record name | 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Nivalenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals | |

CAS No. |

23282-20-4 | |

| Record name | NIVALENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nivalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

222-223 °C, decomposes | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |

| Record name | NIVALENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mycology and Biosynthesis of Nivalenol

Fungal Taxa Responsible for Nivalenol Production

Nivalenol production is predominantly associated with fungi from the Fusarium genus. mdpi.comeuropa.eu These soil-borne fungi are significant plant pathogens that infect cereal crops such as wheat, maize, barley, oats, and rye, often causing diseases like Fusarium head blight (FHB). europa.eumdpi.com

Key Fusarium Species and Associated Chemotypes

Several Fusarium species are recognized as key producers of Nivalenol. These include Fusarium cerealis, Fusarium poae, Fusarium culmorum, and Fusarium graminearum. mdpi.comeuropa.eupublicationslist.org F. cerealis and F. poae are noted as significant NIV producers, with F. cerealis capable of producing NIV even under suboptimal growth conditions, albeit over a longer period. europa.eunih.govresearchgate.net F. culmorum and F. graminearum, while also known for producing deoxynivalenol (B1670258) (DON), include specific chemotypes that produce NIV. europa.euresearchgate.netapsnet.org

Fusarium species are often classified into chemotypes based on the specific trichothecene (B1219388) mycotoxins they produce. mdpi.comfrontiersin.org For type B trichothecenes, these chemotypes include those producing DON and/or its acetylated derivatives (3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON)), and those producing NIV and/or its acetylated derivative (4-acetylnivalenol (4-ANIV), also known as fusarenone-X). frontiersin.org

Studies on the distribution of Fusarium chemotypes in different regions highlight the prevalence of NIV-producing strains in certain areas. For instance, in a study in China, the NIV chemotype was frequently found among Fusarium isolates from maize. frontiersin.org Specifically, all F. cerealis and F. meridionale isolates in that study produced the NIV chemotype. frontiersin.org In Europe, both 3-ADON and NIV chemotypes of F. culmorum are present, sometimes with similar abundances depending on the region. publicationslist.orgresearchgate.net In contrast, the 15-ADON chemotype is often predominant in F. graminearum populations in other regions, such as parts of Canada and Italy, although NIV producers are also present. frontiersin.orgresearchgate.netnih.govresearchgate.net

The prevalence of a specific chemotype can be influenced by factors such as climatic conditions and the host plant. frontiersin.org For example, NIV-producing strains of F. asiaticum have been preferentially associated with maize in China, and NIV-producing strains were found to be more aggressive towards maize compared to DON producers in some cases. frontiersin.org

Other Filamentous Fungi Implicated in Nivalenol Synthesis

While Fusarium species are the primary producers of Nivalenol, some other filamentous fungi have also been implicated in the production of various mycotoxins, including trichothecenes. Some species, like F. verticillioides and F. culmorum, can produce multiple mycotoxins simultaneously, including Nivalenol and Deoxynivalenol. mdpi.com Although the focus for NIV production is strongly on Fusarium, the ability to produce trichothecenes is found in diverse ascomycetes. researchgate.net

Genetic and Enzymatic Foundations of Nivalenol Biosynthesis Pathways

The biosynthesis of Nivalenol, like other trichothecenes, is a complex process governed by a suite of genes, primarily located within a specialized gene cluster. researchgate.nettandfonline.comnih.gov

The Trichothecene (TRI) Gene Cluster Organization and Function

The genes responsible for trichothecene biosynthesis are largely organized into a gene cluster known as the TRI gene cluster. researchgate.nettandfonline.comnih.govfrontiersin.org In F. graminearum and F. sporotrichioides, this cluster spans approximately 26 kb and includes a core cluster of 12 genes, a two-gene locus (TRI1-TRI16), and a single-gene locus (TRI101). tandfonline.comnih.govfrontiersin.org The core TRI cluster contains genes involved in the fundamental steps of trichothecene biosynthesis, such as TRI4 and TRI5. researchgate.net

The first committed step in the biosynthesis pathway is the cyclization of farnesyl pyrophosphate (FPP) to trichodiene (B1200196), catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. tandfonline.comfrontiersin.orgijbiotech.com This initial step is common to the biosynthesis of all trichothecenes. frontiersin.orgresearchgate.net The TRI cluster genes encode enzymes that catalyze various modifications of the trichodiene scaffold, including oxygenation and acetylation, leading to the diverse array of trichothecene mycotoxins. nih.govresearchgate.net

Molecular Mechanisms of Gene Expression in Nivalenol-Producing Strains (e.g., TRI5, TRI13, TRI7, TRI1, TRI8)

The expression of TRI genes is coordinated and plays a crucial role in determining the type and amount of trichothecene produced. frontiersin.org In F. graminearum, the expression of TRI genes can be initiated early during infection. frontiersin.org Genes like TRI6, which encodes a transcriptional regulator, are thought to positively regulate the expression of other TRI genes in the pathway. frontiersin.org

Specific genes within the TRI cluster are particularly important for the production of Nivalenol. The TRI13 gene encodes a trichothecene 4-hydroxylase, and the TRI7 gene encodes a trichothecene 4-acetyltransferase. mdpi.comasm.org These enzymes mediate steps following calonectrin in the NIV biosynthesis pathway. frontiersin.org In NIV-producing strains of F. graminearum, the pathway proceeds with the product of TRI1 to produce 4-ANIV, and the final step is mediated by TRI8 to yield NIV. frontiersin.org

The presence and functionality of TRI7 and TRI13 are key genetic determinants distinguishing NIV producers from DON producers. mdpi.comasm.orgnih.gov

Delineation of Nivalenol Chemotype Biosynthesis from Deoxynivalenol Chemotypes

The fundamental difference between Nivalenol and Deoxynivalenol chemotypes lies in specific enzymatic steps mediated by certain TRI genes. mdpi.comasm.orgnih.gov While the early steps in trichothecene biosynthesis, such as the formation of trichodiene catalyzed by TRI5, are shared between both pathways, the divergence occurs later. frontiersin.orgresearchgate.netmdpi.com

In NIV-producing strains, the functional TRI13 and TRI7 genes are active. mdpi.comnih.gov TRI13 catalyzes hydroxylation at the C-4 position, a key modification that distinguishes NIV from DON. mdpi.comasm.orgnih.gov TRI7 then performs C-4 acetylation, leading to the formation of 4-acetylnivalenol (fusarenone-X), an intermediate in the NIV pathway. mdpi.com Subsequently, TRI1 and TRI8 are involved in further modifications resulting in Nivalenol. frontiersin.org

In contrast, in DON-producing strains, the TRI7 and TRI13 genes are typically non-functional or absent. mdpi.comfrontiersin.orgnih.govmdpi.com This lack of functional enzymes at these steps diverts the biosynthetic pathway. mdpi.comnih.gov In DON producers, the pathway proceeds directly from calonectrin with the involvement of enzymes like TRI1, leading to the production of DON and its acetylated forms (3-ADON or 15-ADON), depending on the activity of TRI8. frontiersin.org The differential activity of the esterase encoded by TRI8 can determine whether 3-ADON or 15-ADON is produced in DON chemotypes. frontiersin.org

The genetic difference between DON and NIV chemotypes is primarily attributed to the presence and functionality of TRI7 and TRI13. mdpi.comasm.org Studies involving genetic manipulation, such as deleting TRI13 in a NIV producer, have demonstrated the conversion to DON production, further confirming the role of this gene in determining the chemotype. asm.org

Here is a table summarizing key Fusarium species and their associated Nivalenol chemotype production:

| Fusarium Species | Nivalenol Production | Associated Chemotypes (where applicable) | References |

| F. cerealis | Yes | NIV | europa.eunih.govresearchgate.netfrontiersin.org |

| F. poae | Yes | NIV | europa.eumdpi.compublicationslist.org |

| F. culmorum | Yes | NIV, 3-ADON | europa.eupublicationslist.orgresearchgate.netapsnet.orgmdpi.com |

| F. graminearum | Yes | NIV, 3-ADON, 15-ADON | mdpi.comfrontiersin.orgeuropa.euapsnet.orgresearchgate.netnih.govresearchgate.netresearchgate.netplos.orgmdpi.comicm.edu.pl |

| F. asiaticum | Yes | NIV, 3-ADON | frontiersin.orgfrontiersin.orgplos.orgresearchgate.net |

| F. meridionale | Yes | NIV | frontiersin.org |

| F. cortaderiae | Yes | NIV | mdpi.comfrontiersin.orgfrontiersin.org |

| F. vorosii | Yes | NIV, 15-ADON | researchgate.net |

| F. crookwellense | Yes | NIV, 3-ADON, DON | mdpi.compjoes.com |

| F. nivale | Yes | NIV | mdpi.comeuropa.eupjoes.com |

Note: Some species can produce multiple mycotoxins and have different chemotypes.

Here is a table listing key genes involved in Nivalenol biosynthesis and their functions:

| Gene Name | Function | Role in Nivalenol Biosynthesis | References |

| TRI5 | Trichodiene synthase | Catalyzes the first step: cyclization of FPP to trichodiene | tandfonline.comfrontiersin.orgijbiotech.com |

| TRI4 | Cytochrome P450 oxygenase | Involved in early oxygenation steps | tandfonline.comfrontiersin.orgresearchgate.net |

| TRI11 | Cytochrome P450 oxygenase | Involved in oxygenation steps | tandfonline.comnih.gov |

| TRI13 | Trichothecene 4-hydroxylase | Catalyzes hydroxylation at C-4, crucial for NIV | mdpi.comasm.orgnih.govmdpi.com |

| TRI7 | Trichothecene 4-acetyltransferase | Catalyzes acetylation at C-4, involved in 4-ANIV formation | mdpi.comfrontiersin.orgasm.orgnih.gov |

| TRI1 | Cytochrome P450 oxygenase | Involved in later steps, including 4-ANIV formation | tandfonline.comfrontiersin.org |

| TRI8 | Esterase | Involved in the final step of NIV formation and determining acetylation patterns in DON chemotypes | nih.govfrontiersin.orgresearchgate.net |

| TRI3 | Trichothecene 15-O-acetyltransferase | Involved in acetylation steps, e.g., 15-acetylation | tandfonline.comnih.govresearchgate.net |

| TRI6 | Transcriptional regulator | Positively regulates expression of other TRI genes | tandfonline.comfrontiersin.org |

| TRI101 | Trichothecene 3-O-acetyltransferase | Involved in 3-acetylation | tandfonline.comnih.govfrontiersin.org |

| TRI12 | Trichothecene efflux pump | Provides self-protection to the fungus | tandfonline.comfrontiersin.orgresearchgate.net |

| TRI10 | Regulatory gene | Involved in regulation of trichothecene production | tandfonline.comasm.org |

| TRI9 | Predicted protein of unknown function | Function not fully clear | tandfonline.comfrontiersin.orgasm.org |

| TRI14 | Not required for DON synthesis in vitro, but required for spread in wheat heads | Role in NIV biosynthesis not explicitly detailed in sources, but part of cluster | researchgate.nettandfonline.com |

| TRI16 | Located in TRI1-TRI16 locus | Supposedly non-functional in some species | tandfonline.comnih.govfrontiersin.org |

Nivalenol (NIV) is a mycotoxin belonging to the type B trichothecene group, primarily produced by various species of the Fusarium genus. These fungi are common soil inhabitants and significant plant pathogens, frequently found in cereal crops such as wheat, maize, barley, oats, and rye, as well as in processed grain products like malt, beer, and bread europa.eunih.gov. Fusarium species are particularly prevalent in the northern temperate regions, including America, Europe, and Asia, posing a considerable risk to the food crop production industry europa.euwikipedia.org.

Nivalenol was first isolated from Fusarium nivale (an atypical strain of F. sporotrichioides) and is also produced by Fusarium cerealis (F. crookwellense), Fusarium poae, and to a lesser extent, Fusarium culmorum and Fusarium graminearum europa.eu. NIV is a natural contaminant found globally in various foodstuffs mdpi.com. Chemically, NIV is similar in structure to deoxynivalenol (DON), another type B trichothecene, differing by the presence of an oxygen atom at the C-4 position nih.gov. The biosynthesis of trichothecenes, including NIV, involves a complex pathway with key genes such as TRI4, TRI5, TRI6, TRI10, TRI12, and TRI13 playing significant roles royalsocietypublishing.org.

Nivalenol is predominantly produced by several Fusarium species, including F. poae, F. culmorum, F. graminearum, F. cortaderae, F. asiaticum, F. nivale, and F. crookwellense mdpi.comencyclopedia.pub. These fungi are known to cause Fusarium head blight (FHB) disease in cereal grains under favorable environmental conditions mdpi.com.

The biosynthesis of trichothecenes like NIV is a complex process mediated by a cluster of TRI genes. Studies have shown that the expression of these genes is influenced by environmental factors royalsocietypublishing.org. For instance, changes in water activity and temperature significantly affect the expression of key transcription genes involved in the trichothecene biosynthetic pathway, such as TRI5 (sesquiterpene cyclase) and TRI4 (cytochrome P450), which are crucial for the initial steps involving trichodiene synthase and trichodiene oxygenase royalsocietypublishing.org.

Environmental Factors Influencing Fungal Mycotoxin Production

Environmental factors significantly influence the growth of Fusarium species and their subsequent production of mycotoxins like Nivalenol mdpi.comnih.gov. These factors include climatic conditions and agricultural practices nih.gov.

Climatic Parameters (Temperature, Humidity, Precipitation)

Climatic conditions, particularly temperature, humidity, and precipitation, are critical in determining the geographic distribution of Fusarium species and the variability in trichothecene chemotypes nih.gov. Moderate temperature and high air humidity are generally considered ideal for the infection and growth of NIV-producing Fusarium species mdpi.comencyclopedia.pub.

However, the optimal conditions for NIV production can vary depending on the specific Fusarium species. For example, F. poae inoculated in durum wheat initiated NIV production at optimal temperatures between 25 °C and 35 °C, but was unable to produce NIV at temperatures ≤ 10 °C nih.govresearchgate.net. The optimal temperature for NIV production by F. poae was reported to be greater than its optimal temperature for colony development, suggesting NIV production might be triggered under stress conditions like high temperatures nih.govresearchgate.net. In contrast, some studies have observed higher NIV levels in cereals inoculated with F. poae at 10 °C compared to 15–20 °C nih.gov.

Water activity (aw) also plays a vital role in fungal growth and toxin production nih.gov. Studies have shown that the highest NIV production by Fusarium culmorum was obtained between 0.96 aw and 0.99 aw, with optimal production at 0.981 aw after 40 days of incubation nih.govoup.comnih.gov. NIV production was significantly lower at 0.995 aw and ceased below 0.9 aw nih.gov. Research on F. culmorum indicates that the production of both DON and NIV occurs over a narrower range of water activity (0.95-0.995 aw) compared to the range suitable for fungal growth oup.comnih.gov.

Data on the effect of temperature and water activity on NIV production by F. culmorum are summarized in the table below:

| Temperature (°C) | Water Activity (aw) | NIV Production Level | Optimal for Growth? |

| 25 | 0.981 | Highest | Yes |

| 25 | 0.995 | Approx. 10x lower | Yes |

| 15 | 0.981 | Higher than at 25°C, 0.981 aw | Yes |

| 15 | 0.955 | Limit for production | Yes |

| 25 | >0.981 | Limited range | Yes |

| ≤ 10 | N/A | No production (F. poae) nih.gov | N/A |

| ≥ 32 | N/A | No production (Fusarium species) nih.gov | N/A |

| < 0.90 | < 0.90 | No growth (F. culmorum) oup.comnih.gov | No |

Precipitation and high relative humidity, particularly around the flowering stage and later in grain development, are positively correlated with increased mycotoxin accumulation, including DON, which shares similar environmental triggers with NIV slu.se. Warm and humid conditions in early spring can support the development of perithecia on plant debris, leading to ascospore production that coincides with cereal flowering, increasing the risk of infection and mycotoxin formation agriculturejournals.cz.

Agricultural Practices and Their Impact on Mycotoxin Formation

Agricultural practices significantly influence the levels of Fusarium contamination and mycotoxin production in crops nih.govmdpi.comh5mag.commdpi.comwur.nl. Good agricultural practices (GAPs) are crucial for managing mycotoxin contamination by reducing Fusarium spp. contamination and minimizing toxin production in the field nih.gov.

Key agricultural practices that impact mycotoxin formation include:

Tillage: Deep tillage is considered more beneficial than minimum or no-tillage practices for reducing Fusarium development, as plant residue left on the ground in reduced or no-till systems can serve as inoculum for subsequent crops nih.gov. Studies have shown that reduced tillage can increase the incidence of F. graminearum and DON content, while conventional tillage has been linked to a higher incidence of F. poae mdpi.com. Conversely, reduced nivalenol has been associated with reduced tillage practice in some studies, suggesting different Fusarium species and mycotoxins may respond differently to tillage methods h5mag.com.

Crop Rotation: Diverse crop rotations that include non-Fusarium host plants before cereals can effectively reduce the level of Fusarium-infected crop debris and lower the risk of mycotoxin contamination mdpi.com. Growing non-host crops for several years is thought to help remove Fusarium pathogen inoculum from the soil mdpi.com. The type of preceding crop can influence the dominant Fusarium species and mycotoxin levels. For instance, growing maize before barley has been associated with increased F. graminearum DNA and DON, while growing pasture was linked to increased F. poae incidence and other mycotoxins like enniatins and beauvericin (B1667859) mdpi.com. In wheat, rice as a rotation crop showed the highest average DON contamination levels compared to cotton or soybean rotation researchgate.net.

Planting Date and Harvest Times: The timing of planting and harvest can influence the environmental conditions during critical stages like flowering, which are crucial for FHB incidence nih.gov. Late sowing and harvesting times have been related to the presence of deoxynivalenol researchgate.net.

Fertilizer Application: High mineral nitrogen fertilizer inputs may increase the risks of Fusarium mycotoxin contamination in cereals mdpi.com.

Host Resistance: The use of resistant crop varieties can also play a role in reducing Fusarium infection and mycotoxin levels nih.govmdpi.com. Breeding programs are involved in developing resistant varieties nih.gov.

Fungicide and Biocontrol Application: The inclusion of chemicals like fungicides or the application of biocontrol agents can also be part of integrated management strategies nih.gov. However, the application of certain fungicides, such as strobilurin-based fungicides, has been associated with higher deoxynivalenol and beauvericin content in grains mdpi.com.

Molecular and Cellular Mechanisms of Nivalenol Interactions

Fundamental Cellular Responses to Nivalenol Exposure

Exposure to Nivalenol triggers several fundamental cellular responses, particularly affecting rapidly dividing cells such as those in the intestinal epithelium and immune system ijvm.org.il.

Inhibition of Macromolecule Synthesis (Protein, DNA, RNA)

A primary mechanism of trichothecene (B1219388) mycotoxins, including Nivalenol, is the inhibition of protein synthesis. NIV binds to the ribosomal peptidyl transferase site, thereby interfering with translation ijvm.org.il. This early inhibition of protein synthesis subsequently leads to the cessation of DNA and RNA synthesis researchgate.netdysona.org. Studies have shown that NIV can inhibit protein, DNA, and RNA synthesis in various cell types researchgate.nettandfonline.com. The inhibition of nucleic acid synthesis is considered a secondary effect resulting from the primary impact on protein synthesis tandfonline.com.

Research findings highlight the potency of trichothecenes in inhibiting macromolecule synthesis. For instance, substantial inhibition of RNA synthesis (86%) was observed in human (HeLa) cells exposed to trichothecene mycotoxins tandfonline.com. DNA synthesis is also strongly inhibited in various cell types upon exposure tandfonline.com. This inhibition of macromolecule synthesis contributes to the observed effects on cell growth and division tandfonline.com.

Ribosomal Stress Response Activation

Nivalenol, like other trichothecenes, is a potent inducer of the ribotoxic stress response (RSR) mdpi.comijvm.org.iloup.com. The RSR is a cellular defense mechanism triggered by agents that bind to or damage ribosomal RNA, particularly the 28S ribosomal RNA oup.com. This interaction initiates a cascade of events that rapidly activates mitogen-activated protein kinases (MAPKs) mdpi.comijvm.org.iloup.com. The binding of NIV to ribosomes is a crucial step in activating this stress response mdpi.comijvm.org.il.

The activation of the RSR by trichothecenes, including NIV, involves the activation of specific protein kinases associated with the ribosome. These include the double-stranded RNA-activated protein kinase (PKR) and the hematopoietic cell kinase (Hck), a Src-family tyrosine kinase mdpi.commdpi.comnih.govmdpi.com. These kinases are thought to play essential roles in the early stages of the RSR, potentially sensing the ribosomal damage induced by NIV and mediating downstream signaling to MAPKs mdpi.commdpi.comnih.govoup.com.

Intracellular Signaling Pathways and Gene Expression Modulation

Beyond the direct impact on macromolecule synthesis, Nivalenol significantly modulates various intracellular signaling pathways, leading to altered gene expression and cellular functions researchgate.netresearchgate.netwikipedia.org.

Nuclear Factor-κB (NF-κB) Pathway Perturbation

The Nuclear Factor-κB (NF-κB) pathway is a key signaling route perturbed by Nivalenol researchgate.netijvm.org.ilwikipedia.org. NF-κB is a transcription factor present in most human cells and plays a critical role in regulating the expression of genes involved in immune and inflammatory responses, cell proliferation, and apoptosis wikipedia.orgnih.govmdpi.com.

Studies have demonstrated that Nivalenol can activate NF-κB researchgate.net. This activation is often linked to the induction of oxidative stress and the generation of reactive oxygen species (ROS) induced by NIV researchgate.net. The activation of NF-κB by NIV can lead to the upregulation of pro-inflammatory genes researchgate.netwikipedia.org. Research using NF-κB inhibitors has shown that inhibiting this pathway can mitigate some of the effects of NIV, including changes in cytokine secretion wikipedia.orgjst.go.jpresearchgate.net.

Stress-Activated Mitogen-Activated Protein Kinase (MAPK) Involvement

Stress-activated mitogen-activated protein kinases (MAPKs), including p38, ERK (extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase), are significantly involved in the cellular response to Nivalenol mdpi.comijvm.org.ilmdpi.comjst.go.jpnih.gov. The activation of these pathways is a hallmark of the ribotoxic stress response triggered by NIV binding to ribosomes mdpi.comijvm.org.iloup.commdpi.comnih.gov.

Nivalenol induces the phosphorylation and activation of these MAPK subtypes mdpi.comnih.gov. This activation occurs rapidly following exposure mdpi.comnih.gov. MAPKs play crucial roles in transducing signals that lead to altered gene expression, inflammatory responses, and apoptosis mdpi.comnih.govoup.comencyclopedia.pub. While all three MAPK families can be activated, their specific roles and the duration of their activation can vary depending on the cell type and NIV concentration mdpi.comnih.gov. For instance, p38 and ERK have been implicated in mediating proinflammatory gene expression, while JNK and p38 are often associated with the induction of apoptosis mdpi.comnih.govencyclopedia.pub.

Modulation of Cytokine and Chemokine Secretion

Nivalenol exposure leads to the modulation of cytokine and chemokine secretion, which are crucial signaling molecules of the immune system ijvm.org.ilwikipedia.orgnih.govjst.go.jp. The effects of NIV on cytokine and chemokine expression can be complex and cell-type dependent wikipedia.orgresearchgate.net.

Research indicates that Nivalenol can induce the secretion of certain cytokines, such as Interleukin-8 (IL-8), a mediator of inflammation ijvm.org.ilwikipedia.orgjst.go.jp. Studies have shown that NIV-induced IL-8 secretion can be reduced by inhibiting the NF-κB pathway and stress-activated MAPKs, suggesting that these pathways are involved in regulating its expression wikipedia.orgnih.govjst.go.jp.

Conversely, Nivalenol has been shown to decrease the secretion of other chemokines, including monocyte chemotactic protein-1 (MCP-1/CCL2), macrophage inflammatory protein-1α (MIP-1α/CCL3), MIP-1β/CCL4, and RANTES (CCL5) in certain cell lines wikipedia.orgjst.go.jpresearchgate.net. This differential modulation of cytokine and chemokine profiles highlights the intricate impact of NIV on immune cell signaling and function wikipedia.orgresearchgate.net.

Interleukin-8 (IL-8) Induction

Nivalenol has been observed to induce the secretion of Interleukin-8 (IL-8), also known as CXCL8, a chemokine involved in inflammation mdpi.comwikipedia.orgaffrc.go.jpjircas.go.jp. Studies using human promyelocytic leukemia cells (HL60) have demonstrated that NIV increases IL-8 secretion affrc.go.jpjircas.go.jp. This induction appears to be dependent on intracellular calcium ions, as treatment with an intracellular calcium ion chelator, BAPTA-AM, reduced NIV-induced IL-8 secretion jircas.go.jp. Furthermore, the transcription factor NF-κB is indicated to be important for NIV-caused changes in cytokine secretion, including IL-8 researchgate.netjst.go.jp. Stress-activated mitogen-activated protein kinases (SAPKs), specifically JNKs and p38s, also occupy crucial positions in NIV-associated IL-8 secretion jst.go.jp.

Monocyte Chemotactic Protein-1 (MCP-1/CCL2) Suppression

Conversely, Nivalenol has been shown to decrease the secretion of Monocyte Chemotactic Protein-1 (MCP-1), also known as CCL2 wikipedia.orgaffrc.go.jpjst.go.jp. This cytokine plays a role in regulating the mobility of mononuclear leukocyte cells wikipedia.org. The reduction in CCL2 secretion by NIV may contribute to its immunosuppressive nature by reducing monocyte mobility wikipedia.orgmdpi.com. Similar to IL-8 induction, NF-κB appears to be involved in NIV's effect on MCP-1 secretion researchgate.netjst.go.jp.

Differential Effects on Anti-Hematopoietic Cytokines (CCL3, CCL4)

Nivalenol exhibits differential effects on the secretion of anti-hematopoietic cytokines Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) and MIP-1β/CCL4 compared to other mycotoxins like deoxynivalenol (B1670258) (DON) jircas.go.jpjircas.go.jpmdpi.com. While DON significantly induces the secretion of CCL3 and CCL4, treatment with NIV has been shown to decrease their secretion in HL60 cells affrc.go.jpjircas.go.jpjircas.go.jpmdpi.com. This difference in cytokine modulation suggests distinct toxicity mechanisms between NIV and DON, despite their similar chemical structures jircas.go.jpjircas.go.jp. This effect on CCL3 and CCL4 secretion by NIV appears to be independent of Heat Shock Protein 90 (Hsp90), unlike the DON-induced secretion of these cytokines researchgate.netjircas.go.jp.

Apoptosis and Cell Cycle Regulation

Nivalenol is known to induce apoptosis and affect cell cycle progression in various cell types affrc.go.jpnih.govclinisciences.comsemanticscholar.orgoup.comresearchgate.net. These effects are considered major mechanisms of trichothecene-induced toxicity ijvm.org.il.

Induction of Apoptotic Processes (DNA Damage, Caspase Activation, Bax/Bcl-2 Balance)

Nivalenol induces apoptotic processes, characterized by cellular morphological changes and the formation of hypodiploid nuclei affrc.go.jpnih.govresearchgate.net. Apparent DNA ladders, a hallmark of apoptosis, have been observed in NIV-treated cells affrc.go.jpjst.go.jp. NIV's pro-apoptotic effect involves the modulation of proteins in the intrinsic mitochondrial pathway nih.govoup.comresearchgate.net. This includes the induction of the pro-apoptotic protein Bax and the inhibition of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. The altered balance between Bax and Bcl-2 contributes to the apoptotic process nih.govresearchgate.net. Furthermore, NIV treatment leads to the activation of caspases, particularly caspase-3, which are key executioners of apoptosis nih.govresearchgate.net.

Cell Cycle Arrest Phenomena (G0/G1 and S Phases)

Nivalenol treatment has been shown to induce significant cell cycle arrest in various cell lines nih.govunina.it. Studies have observed an arrest primarily at the G0/G1 interphase and in the S phase nih.govunina.itresearchgate.net. This arrest is often accompanied by a reduction in the fraction of cells in the G2 phase nih.govresearchgate.net. For instance, in rat intestinal epithelial cells (IEC-6), exposure to NIV resulted in a significant increase in both G0/G1 and S phase populations nih.govresearchgate.net. In murine macrophages (J774A.1), NIV also caused a significant increase in the G0/G1 cell population and a decrease in the S phase population unina.it. This cell cycle blocking indicates a cytostatic activity of NIV unina.it.

Cyclin B1 Expression and Spindle Assembly Checkpoint (SAC) Activation in Meiosis

In the context of meiosis, Nivalenol affects Cyclin B1 levels and activates the Spindle Assembly Checkpoint (SAC), disrupting cell cycle progression nih.govnih.govresearchgate.net. Studies in mouse oocytes have shown that NIV exposure disrupts polar body extrusion and leads to arrest at metaphase I nih.govnih.gov. This arrest may be attributed to lower expression of Cyclin B1 after NIV exposure nih.govnih.gov. Furthermore, NIV disrupts microtubule stability and affects the attachment between kinetochores and microtubules, leading to the continuous activation of MAD2/BUBR1-mediated SAC proteins during oocyte meiotic maturation nih.govnih.govresearchgate.net. The activation of SAC ultimately contributes to the oocyte meiosis arrest nih.govnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Nivalenol | 5284433 |

| Interleukin-8 (IL-8/CXCL8) | 3978 |

| Monocyte Chemotactic Protein-1 (MCP-1/CCL2) | 6351 |

| Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) | 428319 |

| Macrophage Inflammatory Protein-1β (MIP-1β/CCL4) | 6360 |

| Bax | 3078 |

| Bcl-2 | 8011 |

| Caspase-3 | 2616 |

| Cyclin B1 | 595 |

| MAD2 (MAD2L1) | 9960 |

| BUBR1 (BUB1B) | 701 |

| Deoxynivalenol (DON) | 5284437 |

| BAPTA-AM | 2320 |

| NF-κB | 15153471 |

| Hsp90 | 3790 |

Data Table: Effects of Nivalenol on Cytokine Secretion in HL60 Cells

| Cytokine | Effect of Nivalenol Treatment |

| Interleukin-8 (IL-8/CXCL8) | Increased secretion |

| MCP-1/CCL2 | Decreased secretion |

| MIP-1α/CCL3 | Decreased secretion |

| MIP-1β/CCL4 | Decreased secretion |

Data Table: Effects of Nivalenol on Cell Cycle Distribution

| Cell Line | Nivalenol Concentration | Treatment Duration | Observed Cell Cycle Effects |

| IEC-6 (Rat Intestinal Epithelial Cells) | 10 µM | 24 hours | Significant increase in G0/G1 and S phases; significant decrease in G2 phase |

| J774A.1 (Murine Macrophages) | 25 µM | 24 hours | Significant increase in G0/G1 phase; significant decrease in S phase |

Data Table: Effects of Nivalenol on Apoptotic Markers in IEC-6 Cells

| Protein | Effect of Nivalenol Treatment (5-20 µM) |

| Bax | Increased expression |

| Bcl-2 | Decreased expression |

| Caspase-3 | Activation |

Impact on Cellular Proliferation and Motility

Concentration-Dependent Effects on Leukocyte Proliferation

Studies have demonstrated that Nivalenol influences human leukocyte proliferation in a dose-dependent manner. Lower concentrations of NIV have been shown to enhance leukocyte proliferation, while higher concentrations lead to a decrease in proliferation. wikipedia.org This biphasic effect highlights the complex interaction between NIV and immune cells. Trichothecene mycotoxins, including NIV, are notably toxic to leukocytes, and leukopenia is a significant indicator of trichothecene toxicosis, implying their inhibitory effect on cell proliferation. researchgate.netnih.gov

Research comparing NIV and Deoxynivalenol (DON) in various cell lines, including human promyelocytic leukemia cell line HL60 and human lymphoblastic leukemia cell line MOLT-4, has shown that NIV is generally more potent than DON in retarding cell proliferation. researchgate.netnih.govjircas.go.jpjircas.go.jp For instance, the 50% inhibitory concentration (IC50) of NIV in HL60 cells was reported as 0.16 µg/mL, while that of DON was 0.36 µg/mL, indicating NIV's greater potency in this cell line. jircas.go.jp

Below is a table summarizing the comparative potency of NIV and DON on cell proliferation in different cell lines:

| Cell Line | Nivalenol (NIV) Potency | Deoxynivalenol (DON) Potency | Comparison (NIV vs DON) | Source |

| Human promyelocytic leukemia (HL60) | More potent | Less potent | NIV > DON | researchgate.netnih.govjircas.go.jpjircas.go.jp |

| Human lymphoblastic leukemia (MOLT-4) | More potent | Less potent | NIV > DON | researchgate.netnih.govjircas.go.jpjircas.go.jp |

| Rat aortic myoblast (A-10) | More potent | Less potent | NIV > DON | researchgate.netnih.govjircas.go.jpjircas.go.jp |

| Human hepatoblastoma (HepG2) | Almost equivalent | Almost equivalent | NIV ≈ DON | researchgate.netnih.govjircas.go.jpjircas.go.jp |

Inhibition of Intestinal Epithelial Cell Proliferation

Nivalenol significantly impacts the proliferation of intestinal epithelial cells. Studies using the non-tumorigenic rat intestinal epithelial cell line IEC-6 have shown that NIV, at concentrations ranging from 5 to 80 µM, significantly affects cell viability and exerts anti-proliferative activity. nih.govnih.govplos.org The IC50 value for NIV in IEC-6 cells was determined to be 17.75 ± 0.47 µM, indicating a stronger anti-proliferative effect compared to DON in this cell line. plos.org

Furthermore, NIV treatment induces a significant cell cycle arrest in IEC-6 cells, primarily at the G0/G1 interphase and in the S phase, with a concomitant reduction in the fraction of cells in the G2 phase. nih.govnih.govplos.org This cell cycle arrest contributes to the observed inhibition of proliferation. NIV's impact on intestinal epithelial cells includes the induction of apoptosis, characterized by cellular morphological changes, formation of hypodiploid nuclei, increased expression of the pro-apoptotic protein Bax, decreased expression of the anti-apoptotic protein Bcl-2, and activation of caspase-3. nih.govplos.org

Alterations in Epithelial Cell Migration and Cytoskeletal Dynamics

Beyond proliferation, Nivalenol also affects the migration and cytoskeletal dynamics of epithelial cells. At lower concentrations (0.1–2.5 µM), both NIV and DON have been shown to affect epithelial cell migration (restitution), a crucial process for gastrointestinal wound healing. nih.govnih.govresearchgate.net This reduced motility is associated with significant remodeling of the actin cytoskeleton. nih.govnih.govresearchgate.net

Changes in the expression of connexin-43 (Cx43) and focal adhesion kinase (FAK), proteins involved in cell-cell communication and cell adhesion respectively, have also been observed in IEC-6 cells treated with NIV. nih.gov NIV treatment significantly reduced Cx43 and phosphorylated Cx43 levels at various concentrations. nih.gov Similar effects were noted for FAK and phosphorylated FAK expression, with NIV generally exerting a stronger effect compared to DON. nih.gov

Comparative Mechanistic Studies with Other Trichothecenes

Comparative studies with other trichothecenes, particularly Deoxynivalenol, reveal both shared and distinct molecular and cellular mechanisms of toxicity for Nivalenol.

Differential Effects of Nivalenol and Deoxynivalenol on Cellular Processes

Although Nivalenol and Deoxynivalenol share similar chemical structures, differing only by a single oxygen atom at the C-4 position, they exhibit evident differences in their toxicities and effects on cellular processes. jircas.go.jpjircas.go.jp While both toxins inhibit cell proliferation, NIV is often more potent in this regard in various cell lines, as discussed in Section 3.4.1. researchgate.netnih.govjircas.go.jpjircas.go.jp

Differences are also observed in their modulation of cytokine secretion. Exposure to DON significantly induces the secretion of anti-hematopoietic cytokines like macrophage inflammatory protein-1α (MIP-1α/CCL3) and MIP-1β/CCL4 in HL60 cells. researchgate.netnih.govjircas.go.jpjircas.go.jp In contrast, treatment with NIV decreases the secretion of these same cytokines in HL60 cells, indicating differing toxicity mechanisms. researchgate.netnih.govjircas.go.jpjircas.go.jp NIV has been shown to elicit interleukin-8 (IL-8) secretion. researchgate.netaffrc.go.jpjircas.go.jp

Furthermore, NIV and DON can differentially modulate Th1-type cytokine expression at the mRNA level in lymphocytes at various doses, interacting with lymphocytes to inhibit cell proliferation by stimulating apoptosis. researchgate.netunina.it

Role of Molecular Chaperones (e.g., Hsp90) in Nivalenol Toxicity

The involvement of molecular chaperones, such as heat shock protein 90 (Hsp90), in the toxicity of Nivalenol has been investigated, particularly in comparison to Deoxynivalenol. Studies using Hsp90-specific inhibitors like radicicol (B1680498) and geldanamycin (B1684428) have provided insights into the role of Hsp90 in NIV's effects. researchgate.netnih.govaffrc.go.jpjircas.go.jp

Research indicates that Hsp90 is involved in Nivalenol-associated changes in cytokine secretion. researchgate.netaffrc.go.jpjircas.go.jp For example, geldanamycin mitigated Nivalenol's effect on monocyte chemotactic protein-1 (MCP-1) secretion. jircas.go.jp Co-treatment with geldanamycin and NIV resulted in lower IL-8 secretion compared to NIV alone, suggesting the importance of Hsp90 for Nivalenol-induced IL-8 secretion. jircas.go.jp

However, the role of Hsp90 in Nivalenol-caused retardation of cell proliferation is less clear. researchgate.netaffrc.go.jpjircas.go.jp Studies have shown that geldanamycin does not protect against Nivalenol-caused retardation of proliferation in HL60 cells. researchgate.netjircas.go.jp This suggests that while Hsp90 is involved in some aspects of NIV toxicity, specifically cytokine modulation, it may not play a crucial role in the direct inhibition of cell proliferation by NIV. researchgate.netnih.govjircas.go.jp In contrast, Hsp90 has been shown to play a crucial role in DON-induced cytokine secretions. researchgate.netnih.govjircas.go.jp

Specific In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

Diverse model systems have been employed to investigate the molecular and cellular mechanisms of Nivalenol toxicity, providing insights into its effects on different cell types and tissues.

Intestinal Epithelial Cell Lines (IPEC-J2, Caco-2, IEC-6)

Intestinal epithelial cell lines such as porcine jejunal epithelial (IPEC-J2), human colorectal adenocarcinoma (Caco-2), and rat intestinal epithelial (IEC-6) cells are frequently used models for studying the cytotoxicity of trichothecenes like Nivalenol, as these toxins significantly impact rapidly proliferating tissues like the intestinal epithelium. mdpi.commdpi.comnih.gov

Studies using these cell lines have demonstrated that Nivalenol affects cell viability in a dose-dependent manner. For instance, NIV has been shown to decrease the viability of Caco-2 and IPEC-J2 cells. mdpi.com In IEC-6 cells, the reduction in viability due to NIV treatment is linked to the induction of apoptosis. mdpi.commdpi.com This apoptotic process in IEC-6 cells involves the induction of the pro-apoptotic protein Bax, the suppression of the anti-apoptotic protein Bcl-2, and the activation of caspase-3, leading to the formation of hypodiploid nuclei and alterations in the cell cycle distribution. mdpi.comnih.gov

NIV exposure has also been shown to generate significant pro-oxidant effects in IEC-6 cells, which were reported to be greater than those caused by DON. mdpi.comresearchgate.net Furthermore, NIV (at 2 µM) has been observed to downregulate the mRNA expression of mucin genes MUC5AC and MUC5B in Caco-2/HT29-MTX co-cultures, a model used for intestinal absorption and permeability studies. mdpi.comresearchgate.net

Compared to deoxynivalenol (DON), Nivalenol has often shown a stronger toxic effect on intestinal cell lines. mdpi.com Studies comparing NIV and DON in IEC-6 cells found that NIV had a lower IC50 value (17.75 ± 0.47 µM) for cell viability compared to DON (50.82 ± 0.85 µM), indicating greater potency of NIV in this cell line. nih.gov NIV treatment in IEC-6 cells also induced a significant arrest of the cell cycle in the G0/G1 and G2 phases, with an increase in the S phase, unlike DON treatment which showed no significant differences in cell cycle distribution after 24 hours. nih.gov

Leukocyte and Lymphocyte Cell Lines (HL60, MOLT-4)

Leukocyte and lymphocyte cell lines are valuable for investigating the immunotoxic effects of Nivalenol. NIV is known to influence human leukocyte proliferation in a dose-dependent manner, with lower concentrations potentially enhancing proliferation and higher concentrations causing a decrease. wikipedia.org

Studies using human promyelocytic leukemia cell line HL60 and human lymphoblastic leukemia cell line MOLT-4 have demonstrated that Nivalenol is more potent than deoxynivalenol in retarding cell proliferation in these cell lines. nih.govresearchgate.netjircas.go.jpjircas.go.jpnii.ac.jpjst.go.jp For instance, the IC50 for DON in HL60 cells was 0.36 µg/mL (1.22 µM), while the IC50 for NIV was 0.16 µg/mL, indicating NIV's greater potency. jircas.go.jp Similar results were observed in MOLT-4 cells. jircas.go.jp

Nivalenol also affects cytokine secretion in these cell lines. While DON has been shown to induce the secretion of anti-hematopoietic cytokines like CCL3 and CCL4 in HL60 cells, treatment with NIV decreased the secretion of these cytokines. nih.govresearchgate.netjircas.go.jpjircas.go.jpnii.ac.jpjst.go.jp This difference in cytokine response suggests distinct toxicity mechanisms between NIV and DON, despite their similar chemical structures. nih.govresearchgate.netjircas.go.jpjircas.go.jpnii.ac.jpjst.go.jp Investigations into the involvement of heat shock protein 90 (Hsp90) in these effects showed that an Hsp90 inhibitor counteracted DON's effect on cytokine secretion, but did not mitigate the effect of NIV, further supporting the notion of different mechanisms. nih.govresearchgate.netjircas.go.jpnii.ac.jpjst.go.jp

Nivalenol (0.01 µg/ml) has also been shown to induce apoptosis in HL60 cells. europa.eu

Primary Cell Cultures (Bovine Articular Chondrocytes)

Primary cell cultures, such as bovine articular chondrocytes, have been used to study the specific effects of Nivalenol on particular tissues. This is particularly relevant in the context of diseases like Kashin-Beck Disease (KBD), an osteoarthropathy hypothesized to be linked to Fusarium mycotoxins like NIV. nih.govplos.orgors.org

Studies on bovine articular chondrocytes exposed to Nivalenol in vitro have investigated its impact on cartilage matrix metabolism. NIV exposure (at 0.0-0.5 µg/ml) was found to decrease matrix deposition while enhancing the production of selective catabolic enzymes. nih.govplos.org Specifically, NIV caused a dose-dependent increase in aggrecan transcription but led to the retention of sulphated glycosaminoglycans (sGAG) within the cell lysate, suggesting an inability of the cells to retain GAG in the extracellular matrix. nih.govplos.orgors.org

NIV significantly increased the transcript levels of matrix metalloproteinases (MMPs) including MMPs-2, -3, and -9, and a disintegrin and metalloproteinase with thrombospondin motif (ADAMTS) such as ADAMTS-4 and -5. nih.govplos.org Conversely, it inhibited the mRNA levels of type I collagen, MMP 1, and tissue inhibitor of metalloproteinases (TIMP) 1, while increasing TIMP-2 and -3 transcript levels. nih.govplos.org

Nivalenol also promoted extensive remodeling of the cytoskeletal network in chondrocytes, with a dose-dependent peri-nuclear aggregation of vimentin (B1176767) observed. nih.govplos.org These findings suggest that NIV can induce matrix catabolism and contribute to the pathogenesis of conditions like KBD. nih.govplos.orgors.org

Organ Explant and Loop Models

Organ explant and loop models provide a more complex ex vivo system that retains the tissue architecture and cellular interactions of the native organ, allowing for the study of mycotoxin effects on tissue integrity and function. Pig jejunum explants and intestinal loops have been utilized to investigate the impact of Nivalenol on the intestinal mucosa. mdpi.comresearchgate.netdtu.dkgoogle.fr

Studies using pig jejunum explants exposed to Nivalenol for 4 hours showed dose-dependent increases in histological changes. mdpi.comresearchgate.net At 10 µM, NIV induced a two-fold increase in lesion severity compared to lower concentrations. mdpi.comresearchgate.net The main histological alterations observed included focal enterocyte desquamation, moderate atrophy, and fusion of villi, along with severely flattened epithelium and apical denudation of villi at higher concentrations. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Nivalenol Quantification and Characterization

Chromatographic Techniques and Hyphenated Systems

Chromatographic methods are widely used for the quantitative identification of mycotoxins, including NIV. mdpi.com These techniques often involve coupling chromatography with various detectors to achieve sensitive detection. mdpi.com

Liquid Chromatography-Based Approaches (HPLC-FLD, HPLC-DAD, HPLC-UV, HPLC-MS/MS, UPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is a frequently utilized method for analyzing NIV, often coupled with different detectors such as Fluorescence Detector (FLD), Diode Array Detector (DAD), and Ultraviolet (UV) detectors. mdpi.com While HPLC coupled with UV and FLD is primarily used for confirmatory studies, HPLC alone has shown relatively low sensitivity for NIV detection in some applications. mdpi.com

HPLC-UV methods have been proposed for the simultaneous determination of NIV and deoxynivalenol (B1670258) (DON) in food and feed, often employing multifunctional column cleanup. sci-hub.se However, the reliability of these methods can be affected by low sensitivity and matrix interference. sci-hub.se A rapid and accurate HPLC-UV method for quantifying DON and NIV in soybean and soy flour involved extraction with acetonitrile (B52724):water and cleanup using a solid-phase extraction (SPE) column. conicet.gov.ar This method demonstrated detection limits of 0.2 µg/g for NIV and quantification limits of 0.6 µg/g in soybean and soy flour. conicet.gov.ar Recoveries ranged from 70.6% to 91.4% for NIV in soy flour and soybean, respectively, with relative standard deviations less than 3%. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used techniques for mycotoxin determination in food and feed, offering high sensitivity, selectivity, accuracy, and throughput, making them the techniques of choice for multi-residue analysis. mdpi.comresearchgate.net The intrinsic selectivity of MS/MS detectors allows for the development of extraction procedures requiring minimal sample purification. mdpi.com LC-MS/MS has been used to detect NIV in ready-to-eat food prepared from cereals, legumes, and vegetables, with satisfactory extraction recovery rates of 63–119%. mdpi.com A rapid and sensitive method using HPLC combined with an atmospheric pressure chemical ionization (APCI)-interface and a single quadrupole mass spectrometer has been developed for NIV and DON determination in wheat extracts, employing acetonitrile-water extraction and a two-step purification with Mycosep clean-up columns. nih.gov

Ultra-Performing Liquid Chromatography coupled with Photodiode Array (UPLC-PDA) is also reported for the detection of NIV mycotoxins. mdpi.com UPLC-PDA has been used to detect NIV in wheat grains. mdpi.com An Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode-array detector (λ = 220 nm) has been developed for the simultaneous determination of DON and NIV in wheat, utilizing immunoaffinity column cleanup. researchgate.net This method achieved mean recoveries for NIV ranging from 81% to 88% from blank wheat samples spiked at levels of 100–2,000 μg/kg, with relative standard deviations less than 7%. researchgate.net The analysis time was less than 3 minutes. researchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for mycotoxin analysis, offering high specificity and sensitivity for detecting low levels of mycotoxins in complex matrices. nih.gov UPLC-MS/MS methods have been developed for the quantitative determination of various mycotoxins, including NIV, in matrices such as rumen fluid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Multi-Mycotoxin Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the quantitative identification of mycotoxins, particularly trichothecenes, in cereals and cereal-based products. edubirdie.com GC-MS is popular because it allows for the simultaneous identification and quantification of compounds. edubirdie.com A GC-MS method has been optimized and validated for the multi-mycotoxin determination of DON, NIV, 15-acetyl-deoxynivalenol, fusarenon X, and zearalenone (B1683625) in unpopped and popped popcorn. researchgate.net This method involved a sample preparation procedure including fat pre-extraction, acetonitrile extraction, dispersive solid phase extraction cleanup, and silylation of analytes. researchgate.net While this GC-MS method showed detection and quantification limits lower than 65 µg/kg and 196 µg/kg respectively in one study, another report on a GC/MS method for DON and NIV in soybean and soy flour indicated detection limits of 0.014 µg/g for NIV. conicet.gov.aredubirdie.com The need for derivatization of non-volatile and polar samples prior to GC analysis is considered a shortcoming compared to liquid chromatographic techniques, potentially introducing errors and facing issues with thermal stability. edubirdie.com Nevertheless, GC coupled to triple quadrupole instrument (QqQ) (GC-MS/MS) has been applied for the simultaneous determination of ten mycotoxins, including NIV, in wheat semolina using a modified QuEChERS-based procedure for sample preparation. nih.gov This method achieved limits of quantification (LOQ) lower than 10 μg/kg for all studied mycotoxins. nih.gov

Immunochemical and Receptor-Based Detection Methods

Immunoassays are valuable tools for monitoring food safety and have been applied to the analysis of NIV. mdpi.com These methods are often used for initial screening due to their simplicity, affordability, sensitivity, and selectivity. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are commercially available for NIV and are widely used for ensuring food safety across the food chain. mdpi.com An ELISA method for detecting NIV in wheat kernels has been developed, reporting a detection limit of 80 ng/g. mdpi.com ELISA can serve as an alternative to conventional detection methods for identifying mycotoxins in cereals and other food matrices. mdpi.com Immunochemical assays, including ELISA, are continuously being developed in various formats to provide rapid, portable, and user-friendly solutions. mdpi.com While some ELISA kits for deoxynivalenol show very low cross-reactivity with Nivalenol (<0.01%), specific ELISA kits for NIV are available. creative-diagnostics.comtandfonline.com A new ELISA system designed for measuring trichothecene (B1219388) mycotoxins in food includes a specific NIV kit. tandfonline.com This system was assessed for its practical utility in wheat kernels. tandfonline.com

Application of Immunoaffinity Columns for Sample Purification

Immunoaffinity columns (IAC) are widely used as a cleanup step before chromatographic analysis to increase the accuracy of detection by removing matrix interferences. mdpi.comresearchgate.net IACs utilize antigen-antibody interactions for sample purification and are considered a type of solid-phase extraction (SPE). mdpi.com Immunoaffinity column cleanup has been effectively used for the simultaneous determination of NIV and DON in rice and bran before HPLC-UV detection and quantification. mdpi.comsci-hub.se This technique was validated and applied to a large number of rice and bran samples. sci-hub.se Limits of quantification were below 11.09 μg/kg for both toxins in rice and bran, and mean recoveries from spiked samples ranged from 86.2% to 106.6% for NIV. sci-hub.se Immunoaffinity columns containing monoclonal antibodies specific for DON and NIV are available and can isolate and purify both toxins from a single sample extract, offering high recovery rates (over 90% for both). vicam.com These columns are primarily designed for use with LC or LC-MS/MS detection and are applicable to various commodities like wheat. vicam.com IACs have also been developed for the simultaneous determination of NIV and its masked form, nivalenol-3-O-β-d-glucopyranoside, along with DON and its glucoside, in wheat, showing recovery rates between 86.4% and 103.5% for the immunoaffinity column cleanup. acs.org

Molecularly Imprinted Polymers (MIPs) in Assay Development

While the search results did not provide specific details on the application of Molecularly Imprinted Polymers (MIPs) specifically for Nivalenol assay development within the provided context, MIPs are a recognized technique in analytical chemistry for creating selective binding sites for target molecules. Their application in mycotoxin analysis, including potentially for compounds like Nivalenol, is an area of ongoing research and development in assay technology.

Emerging and Rapid Screening Technologies

The demand for rapid and user-friendly methods for mycotoxin detection has led to the exploration and development of several emerging technologies. These approaches aim to reduce analysis time, minimize sample preparation, and provide results outside of traditional laboratory settings. mdpi.comnih.govnih.govmdpi.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a promising technique for the rapid, direct molecular characterization of food samples with minimal or no sample preparation. researchgate.net DART-MS offers high chemical sensitivity and specificity, along with high speed and throughput, presenting a high-speed alternative to conventional liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS) approaches traditionally employed in food analysis. researchgate.net DART-MS has demonstrated effectiveness in mycotoxin analysis, including the determination of nivalenol in cereals and foods. researchgate.net Studies have shown the capability of DART coupled with ultra-high resolving power Orbitrap MS to quantify major mycotoxins in QuEChERS-based extracts from cereals with satisfactory accuracy. researchgate.net While DART-MS has shown potential for NIV determination, its application for routine measurements is not yet widely available. researchgate.netbrill.comingentaconnect.com

Electrochemical Sensing Approaches

Electrochemical sensing has emerged as a rapid, efficient, and economical approach for the detection and quantification of mycotoxins. mdpi.com These methods transform the information on the nature and concentration of the analyte into an electrical signal. mdpi.com Electrochemical methods have shown potential for determining nivalenol, although their application for routine measurements is not yet readily available. researchgate.netbrill.comingentaconnect.com One study demonstrated the use of a 96-well electrochemical plate for the fast and sensitive detection of deoxynivalenol and nivalenol in wheat samples. brill.com This method involved microwave hydrolysis to produce electroactive compounds detectable by screen-printed electrodes. brill.com

Biosensor Development for Nivalenol Detection

Biosensors, which utilize a biological recognition element coupled with a signal transducer, are being developed for the rapid and sensitive detection of mycotoxins like nivalenol. mdpi.com Surface Plasmon Resonance (SPR) immunoassays are among the rapid methods explored for detecting NIV. mdpi.comnih.gov SPR technology offers advantages such as quick and accurate target analyte detection, increased sensitivity, and non-destructive analysis. mdpi.comnih.gov It has evolved into a potent analytical method for finding NIV in food and animal feed and can also provide details on the affinities, specificities, and kinetic characteristics of biomolecular interactions. mdpi.comnih.gov An SPR-based competitive inhibition immunoassay was developed for the concurrent detection of NIV and DON in wheat. nih.gov Another development includes a nivalenol imprinted quartz crystal microbalance sensor based on sulphur-incorporating cobalt ferrite, which showed linearity in the range of 1.0–10.0 ng L−1 and a detection limit of 0.33 ng L−1 for NIV in rice samples. rsc.org

| Biosensor Type | Analyte(s) | Matrix | Linearity Range (NIV) | Detection Limit (NIV) | Reference |

|---|---|---|---|---|---|

| SPR-based competitive inhibition immunoassay | NIV, DON | Wheat | Not specified | Not specified | nih.gov |

| Molecularly imprinted quartz crystal microbalance | Nivalenol | Rice samples | 1.0–10.0 ng L−1 | 0.33 ng L−1 | rsc.org |

Infrared Spectroscopic Techniques for Screening

Infrared (IR) spectroscopy, including Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, represents a promising tool for the rapid screening and quantification of mycotoxins in food industries. researchgate.netmdpi.com These techniques offer advantages such as analytical rapidity, ease of operation, and non-destructive testing with minimal or no sample manipulation. researchgate.netmdpi.com While NIR spectroscopy has been applied to assess the quality and safety of wheat flour, including the detection of contaminants, quantification models can sometimes lack the sensitivity required for mycotoxins present at low concentrations. researchgate.netmdpi.com Changes in IR spectra caused by mycotoxin contamination can correlate with changes in extracted matrix components related to fungal growth and mycotoxin production, enabling classification of samples based on contamination levels. acs.org

Lateral Flow Immunoassays

Lateral Flow Immunoassays (LFIA), also known as immunochromatographic strip tests, are widely used for the rapid detection of various mycotoxins in agricultural products. nih.govmdpi.comacs.org These assays are user-friendly, cost-effective, and rapid, providing qualitative or semi-quantitative results. nih.govmdpi.com The presence of the target toxin is assessed by the visibility and intensity of a color label. nih.gov While LFIA is a promising technique with advantages like low cost, simplicity, sensitivity, speed, and high specificity, the scarcity of appropriate antibodies specific for nivalenol has limited the availability of rapid immunochemical methods for NIV. ingentaconnect.commdpi.com Despite this, LFIA is often used for initial screening, with positive results potentially confirmed by more sensitive methods like LC-MS/MS. mdpi.com

Molecular Diagnostics for Fungal Toxigenicity Assessment

Molecular diagnostics play a significant role in assessing the potential of Fusarium species to produce mycotoxins, including nivalenol. These methods often involve the detection of genes essential for mycotoxin biosynthesis using techniques such as Polymerase Chain Reaction (PCR). core.ac.uknih.gov The genetic difference between deoxynivalenol and nivalenol chemotypes in Fusarium species is linked to the functioning of specific genes, such as TRI13 and TRI7. nih.gov Molecular methods can provide rapid identification of Fusarium species and indicate their potential to produce specific mycotoxins. core.ac.uk Studies have utilized PCR-based detection of mycotoxin-synthesis-pathway genes to determine the potential of Fusarium strains to produce deoxynivalenol and nivalenol. icm.edu.pl This approach offers a reliable and cost-effective early warning system against Fusarium contamination and can complement chemical assays for targeted application of control measures. nih.gov

Methodological Challenges and Validation in Nivalenol Analysis

The accurate and reliable quantification of Nivalenol in diverse matrices presents several methodological challenges. These include the complexity of food and feed matrices, the need for sensitive detection methods to meet regulatory limits, and ensuring the consistency and comparability of results across different laboratories mdpi.comtandfonline.com. Method validation is a critical process to confirm that an analytical procedure is suitable for its intended use, involving the assessment of parameters such as specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness scialert.netnih.gov.

Despite the establishment of various analytical methods for NIV, particularly LC-MS/MS based approaches, formal interlaboratory validation studies for many currently available methods are lacking researchgate.netbrill.comingentaconnect.com.

Interlaboratory Validation Status and Reference Materials

Interlaboratory validation studies are essential for evaluating the performance of analytical methods across multiple laboratories and demonstrating their reliability and reproducibility under typical working conditions nih.gov. For Nivalenol analysis, the absence of formally validated methods through such studies has been noted researchgate.netbrill.comingentaconnect.com.

The availability of suitable reference materials is also crucial for method validation, quality control, and ensuring the comparability of results nih.gov. While certified calibrants for Nivalenol are available, the development of matrix reference materials specifically for NIV has been limited researchgate.netbrill.comingentaconnect.comromerlabs.comlgcstandards.comeuropa.eu. Certified reference materials (CRMs), such as maize powder certified for the mass fractions of DON and NIV, exist and are used for quality control and validation studies europa.eu. However, a wider range of matrix-specific reference materials for NIV would further support method validation efforts researchgate.net. Proficiency testing schemes, which involve the analysis of the same samples by multiple laboratories, also play a vital role in assessing laboratory performance and method trueness nih.govnih.gov.

Issues of Sensitivity, Matrix Interference, and Calibration

Achieving adequate sensitivity is paramount for Nivalenol analysis, especially given the often low levels of contamination and regulatory requirements tandfonline.com. While techniques like LC-MS/MS offer high sensitivity and selectivity, challenges remain mdpi.comtandfonline.com.

Matrix interference is a significant issue in mycotoxin analysis, including for Nivalenol tandfonline.comomicsonline.orgrestek.comjku.at. Components from the food or feed matrix can be co-extracted with the analyte and interfere with the detection and quantification process, particularly in mass spectrometry where matrix components can suppress or enhance the ionization of the target analyte (matrix effects) tandfonline.comomicsonline.orgrestek.comjku.at. These effects can lead to inaccurate results if not properly addressed omicsonline.org. For example, matrix interference has been reported to impact the measurement of Nivalenol in certain matrices like wheat baby cereal restek.com.

Calibration is another critical aspect, and matrix effects can complicate the generation of accurate calibration curves tandfonline.comomicsonline.org. Using pure solvent-based calibration standards may not accurately reflect the ionization behavior of Nivalenol in the presence of matrix components omicsonline.org. Matrix-matched calibration, where calibration standards are prepared in extracts from a blank matrix similar to the samples being analyzed, is a common approach to compensate for matrix effects nih.govomicsonline.orgrestek.com. The use of isotopically labeled internal standards is considered the most direct way to correct for matrix effects and improve method precision, although the availability of such standards for all mycotoxins can be limited restek.comnih.govmdpi.com.

Other methodological challenges encountered in trichothecene analysis, which can also apply to Nivalenol, include non-linear calibration curves, drifting responses, and carry-over effects tandfonline.com. Sample preparation, including extraction and clean-up steps, is crucial for minimizing matrix interference and improving method performance mdpi.comtandfonline.com. However, the polarity of Nivalenol can sometimes lead to lower recoveries during certain clean-up procedures, such as solid-phase extraction mdpi.comscispace.com.

Despite these challenges, ongoing research and advancements in analytical techniques, coupled with the use of appropriate calibration strategies and quality control measures, continue to improve the reliability of Nivalenol analysis tandfonline.comnih.gov.

Ecological Occurrence and Environmental Determinants

Global Prevalence and Distribution Patterns of Nivalenol in Agricultural Commodities

Nivalenol contamination is frequently observed in agricultural products worldwide. nih.govencyclopedia.pub. While often co-occurring with deoxynivalenol (B1670258) (DON), NIV can exhibit higher oxidative stress and toxicity than DON nih.gov.

Contamination in Cereal Grains and Processed Products (Wheat, Barley, Corn)